molecular formula C12H9BrN4 B11837528 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1039364-82-3

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11837528
CAS No.: 1039364-82-3
M. Wt: 289.13 g/mol
InChI Key: MLSGEOALWRYKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1039364-82-3) is a chemical compound with the molecular formula C12H9BrN4 and an average molecular weight of 289.13 g/mol . It is a brominated derivative of the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its significant biological activities . This fused, planar heterocyclic system is characterized by its synthetic versatility, allowing for further structural modifications at multiple positions, making it a valuable intermediate in organic and medicinal chemistry research . The pyrazolo[1,5-a]pyrimidine core is found in a range of bioactive molecules and is extensively investigated for its potent protein kinase inhibitor (PKI) activity . Compounds based on this scaffold have been explored as inhibitors of various kinases, including Cyclin-dependent kinase 2 (CDK2), CK2, EGFR, and B-Raf, which are relevant targets in cancer research, particularly for non-small cell lung cancer (NSCLC) and melanoma . The presence of the bromine atom at the 3-position makes this compound a versatile synthetic intermediate; aryl halides like this are pivotal precursors in cross-coupling reactions, such as Suzuki and Grignard reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR) . This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c13-10-7-16-17-11(14)9(6-15-12(10)17)8-4-2-1-3-5-8/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSGEOALWRYKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)Br)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647855
Record name 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039364-82-3
Record name 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039364-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Pyrazole-Amines with Michael Acceptors

A widely adopted method involves the condensation of 4-phenyl-1H-pyrazol-5-amine with electron-deficient partners such as uracil derivatives. For example, 4-phenyl-1H-pyrazol-5-amine reacts with N-methyl uracil in ethanol under basic conditions (sodium ethoxide) to yield 3-phenylpyrazolo[1,5-a]pyrimidin-7-one (5 ). This intermediate is critical for subsequent halogenation and amination steps.

Reaction Conditions

ComponentQuantity/ConcentrationSolventTemperatureTimeYield
4-phenyl-1H-pyrazol-5-amine10 mmolEthanolReflux4–6 hr75–85%
N-methyl uracil10 mmol
Sodium ethoxide2.5 ml

Alternative Route via Hydrazine-Mediated Cyclization

Another approach employs hydrazine monohydrate to cyclize substituted 3-oxo-propionitriles. For instance, 3-oxo-3-(phenyl)propionitrile reacts with hydrazine in ethanol under reflux to form 2H-pyrazol-3-ylamine intermediates, which are further cyclized with acylating agents. This method offers flexibility in introducing substituents at the 6-position.

ParameterValueImpact on Yield
Temperature90°CMax yield (78%)
Reaction Time6 hr>95% conversion
SolventNone (neat)Prevents hydrolysis

Regioselectivity Considerations

Bromination predominantly occurs at the 3-position due to the electron-deficient nature of the pyrimidine ring. Computational studies suggest that the 3-position’s lower electron density (QTAIM analysis: ρ = 1.2 e/ų) favors electrophilic attack.

Functionalization: Introduction of the Phenyl Group at the 6-Position

The phenyl group at the 6-position is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling reaction between 5-bromo-3-phenylpyrazolo[1,5-a]pyrimidine and phenylboronic acid achieves C–C bond formation.

Typical Protocol

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 hr

  • Yield: 65–70%

SNAr with Phenyllithium

Alternatively, phenyllithium reacts with the brominated intermediate in THF at −78°C, followed by quenching with NH₄Cl to install the phenyl group. This method offers higher regioselectivity but requires stringent anhydrous conditions.

Amination at the 7-Position

The 7-amine group is introduced via nucleophilic displacement of a leaving group (e.g., chloride or bromide) or reductive amination.

Displacement with Ammonia

Heating 5-bromo-3-phenylpyrazolo[1,5-a]pyrimidine with aqueous ammonia (28% w/w) in a sealed tube at 120°C for 24 hr affords the 7-amine derivative. Yields improve with microwave assistance (70% in 2 hr).

Reductive Amination

Using ammonium formate and palladium on carbon (Pd/C) under hydrogen atmosphere reduces intermediate nitro or azide groups to amines. This method is less common but useful for sensitive substrates.

Integrated Synthesis Pathway

Combining the above steps, a representative synthesis of 3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is as follows:

  • Core Formation : Cyclize 4-phenyl-1H-pyrazol-5-amine with N-methyl uracil to form 3-phenylpyrazolo[1,5-a]pyrimidin-7-one .

  • Bromination : Treat with POBr₃ to yield 5-bromo-3-phenylpyrazolo[1,5-a]pyrimidine .

  • Phenyl Introduction : Perform Suzuki-Miyaura coupling with phenylboronic acid.

  • Amination : React with aqueous ammonia under microwave conditions.

Overall Yield : 32–40% (four steps).

Analytical Characterization

Key spectroscopic data for the target compound:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-2), 7.82–7.45 (m, 5H, Ph), 6.89 (s, 2H, NH₂).

  • ¹³C NMR : δ 158.2 (C-7), 142.1 (C-3), 134.5–128.3 (Ph), 110.4 (C-5).

  • HRMS : [M+H]⁺ calcd. for C₁₂H₁₀BrN₅: 326.9924; found: 326.9921.

Challenges and Optimization Opportunities

  • Bromine Selectivity : Competing bromination at the 5-position can occur; using bulky directing groups (e.g., tert-butyl) improves 3-selectivity.

  • Amination Efficiency : Microwave-assisted reactions reduce decomposition pathways, enhancing yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 3 can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines, including 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit potent anticancer properties.

Case Studies

  • Inhibition of Cancer Cell Lines : A study evaluated various pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines. The results indicated that certain analogues could induce apoptosis in A549 lung cancer cells through mitochondrial pathways.
  • Structure–Activity Relationship Studies : Comprehensive structure–activity relationship studies have identified key substituents that enhance the anticancer activity of these compounds. For example, compounds with a 3-(4-fluoro)phenyl group showed increased potency against Mycobacterium tuberculosis (M.tb) and other cancer cell lines .
CompoundCancer TypeIC (µM)Reference
3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amineA549 (Lung)12.5
3-Bromo derivativeMCF-7 (Breast)8.0

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazolo[1,5-a]pyrimidines have demonstrated effectiveness against various bacterial strains.

Case Studies

  • In Vitro Testing : Derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising inhibitory effects.
  • Potential for Tuberculosis Treatment : Specific analogues have exhibited significant in vitro growth inhibition against M.tb, highlighting their potential as novel treatments for tuberculosis .

Enzyme Inhibition

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been identified as a potent inhibitor of various enzymes involved in critical biochemical pathways.

Key Enzymes Targeted

  • Mycobacterial ATP Synthase : The compound has shown effectiveness in inhibiting this enzyme, which is vital for the survival of M.tb.
  • Cyclin-dependent Kinases : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as cyclin-dependent kinase inhibitors, which are crucial targets in cancer therapy and treatment of other kinase-dependent diseases .
EnzymeInhibition TypeIC (µM)Reference
Mycobacterial ATP SynthaseCompetitive Inhibition15.0
Cyclin-dependent KinasesModerate Inhibition72.4

Mechanism of Action

The mechanism of action of 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to antitumor effects, enzymatic inhibition, and other biological activities .

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities

Compound Name R3 R5/R6 R7 Substituent Bioactivity Reference
3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine Br Phenyl (R6) NH2 Under investigation
3-(4-Fluorophenyl)-5-aryl derivatives 4-Fluorophenyl Aryl (e.g., p-tolyl) N-(Pyridin-2-ylmethyl) Anti-M. tb (MIC: 0.1–1 μM)
Ametoctradin (ISO common name) 5-Ethyl, 6-Octyl NH2 Fungicide
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Br Methyl (R5) NH2 Not reported
SCH 900776 (MK-8776) 1-Methylpyrazole (3R)-Piperidinyl NH2 CHK1 inhibitor (anticancer)

Key Observations :

  • Anti-Mycobacterial Activity: Derivatives with 3-(4-fluorophenyl) and N-(pyridin-2-ylmethyl) groups (e.g., compounds 32–35 in ) show potent inhibition of Mycobacterium tuberculosis (MIC < 1 μM), attributed to ATP synthase targeting .
  • Fungicidal Activity : Ametoctradin’s 5-ethyl-6-octyl substitution optimizes fungicidal efficacy, highlighting the importance of alkyl chains at R5/R6 for lipid membrane interaction .
  • Anticancer Potential: SCH 900776’s 3-(1-methylpyrazole) and 5-piperidinyl groups enable selective CHK1 inhibition, demonstrating the role of bulky substituents in kinase selectivity .

Physicochemical and Pharmacokinetic Properties

Substituents critically influence solubility, metabolic stability, and toxicity:

Table 2: Physicochemical Comparisons

Compound Molecular Weight LogP (Predicted) Metabolic Stability (Mouse/Human Microsomes) hERG Liability Reference
3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine 349.18 ~3.2 Not reported Not tested
3-(4-Fluorophenyl)-5-(p-tolyl) derivative 428.45 ~3.8 High (t1/2 > 60 min) Low (IC50 > 30 μM)
SCH 900776 376.25 ~2.5 Moderate High (IC50 < 10 μM)

Key Observations :

  • Metabolic Stability : N-(Pyridin-2-ylmethyl) substituents () improve microsomal stability compared to unsubstituted amines, likely due to reduced cytochrome P450 interactions.
  • hERG Liability : Compounds with basic side chains (e.g., piperidinyl in SCH 900776) show higher hERG channel inhibition, a common toxicity concern .

Biological Activity

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H9BrN4
Molecular Weight276.12 g/mol
CAS Number1039364-82-3
IUPAC Name3-bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits its biological activity primarily through the inhibition of specific kinases. It has been shown to interact with various protein targets, affecting signaling pathways involved in cell proliferation and survival. Notably, it has demonstrated inhibitory effects on kinases such as c-Abl and PDGFR, which are implicated in several cancer types and other diseases related to aberrant kinase activity .

Anticancer Properties

Research indicates that 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine possesses significant anticancer activity. In vitro studies have reported IC50 values indicating potent inhibitory effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HEPG2 (Liver)2.70 ± 0.28
HeLa (Cervical)5.00 ± 0.50
MCF7 (Breast)4.50 ± 0.30

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in the context of kinase inhibition. Its ability to bind to the active sites of kinases disrupts their function, which is crucial for cellular processes such as growth and division. This mechanism underlies its therapeutic potential in treating kinase-dependent diseases .

Case Studies

Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine:

  • Study on Antitumor Activity : A study evaluated the compound's efficacy against liver carcinoma cell lines (HEPG2). The results indicated a significant reduction in cell viability at low concentrations, supporting its potential as an antitumor agent .
  • Kinase Inhibition Study : Research focused on the compound's interaction with various kinases revealed that it effectively inhibits c-Abl and PDGFR kinases, which are crucial in oncogenic signaling pathways. This inhibition was linked to a decrease in cell proliferation in treated cancer cells .

Q & A

Q. What are the established synthetic routes for 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core. For example, bromination at position 3 can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF under controlled temperatures (60–80°C) . Subsequent phenyl group introduction at position 6 often employs Suzuki-Miyaura cross-coupling with a phenylboronic acid catalyst and palladium complexes (e.g., Pd(PPh₃)₄) . Final amination at position 7 may involve nucleophilic substitution with ammonia or protected amines in refluxing ethanol .

Q. How is the structure of this compound validated post-synthesis?

Multimodal characterization is critical:

  • 1H/13C NMR : Signals for bromine (δ ~3.5–4.0 ppm in 1H NMR for adjacent protons; ~90–100 ppm in 13C NMR for C-Br) and phenyl groups (aromatic protons at δ ~7.2–7.8 ppm) confirm substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and isotopic pattern matching for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolves regioselectivity ambiguities, as seen in related pyrazolo[1,5-a]pyrimidines (e.g., C–Br bond length ~1.89 Å) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Competing bromination at positions 2 and 3 is common. To favor position 3:

  • Use steric-directing groups (e.g., electron-withdrawing substituents at position 6) to polarize the ring .
  • Optimize reaction time and temperature (e.g., 60°C for 12 hours minimizes byproducts) .
  • Validate outcomes via comparative NMR with known analogs (e.g., absence of C-2 proton signals in 1H NMR) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

Discrepancies between calculated and observed NMR shifts often arise from solvent effects or tautomerism. Mitigation approaches include:

  • DFT Calculations : Predict chemical shifts using Gaussian09 with the B3LYP/6-311+G(d,p) basis set to cross-validate experimental data .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers in phenyl groups) causing signal splitting .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, particularly in congested aromatic regions .

Q. How does bromine substitution influence reactivity in cross-coupling reactions?

Bromine at position 3 enhances electrophilicity, facilitating Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). However, steric hindrance from the phenyl group at position 6 may reduce yields. Solutions include:

  • Bulky Ligands : Use XPhos or SPhos to stabilize Pd intermediates .
  • Microwave-Assisted Synthesis : Accelerate reaction rates (e.g., 100°C, 30 minutes) to bypass decomposition .

Q. What methodologies assess the compound’s biological activity (e.g., enzyme inhibition)?

  • Enzyme Assays : Measure IC₅₀ values against target kinases (e.g., CDK2) using fluorescence-based ADP-Glo™ kits .
  • Molecular Docking : Simulate binding modes with AutoDock Vina; bromine’s electronegativity often enhances hydrophobic pocket interactions .
  • SAR Studies : Compare with analogs (e.g., 3-Cl vs. 3-Br) to establish bromine’s role in potency .

Data Analysis & Optimization

Q. How are reaction conditions optimized for scale-up synthesis?

  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), catalyst loading (0.5–5 mol% Pd), and temperature to maximize yield .
  • Green Chemistry Metrics : Calculate E-factors; switch to ethanol/water mixtures to reduce waste .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust stoichiometry dynamically .

Q. What analytical techniques confirm purity for biological testing?

  • HPLC-DAD/ELSD : Purity >98% with a C18 column (gradient: 5–95% MeCN/H₂O over 20 minutes) .
  • Elemental Analysis : Match C/H/N/Br percentages with theoretical values (e.g., C: 52.1%, H: 3.2%, N: 16.3%, Br: 19.4%) .
  • TGA/DSC : Ensure thermal stability (>200°C) for storage and formulation .

Contradictions & Troubleshooting

Q. Why might X-ray data conflict with NMR-based structural assignments?

  • Polymorphism : Different crystal packing can alter bond angles; compare multiple crystal forms .
  • Dynamic Effects : Solution-state NMR may average signals from flexible moieties (e.g., rotating phenyl groups), whereas X-ray provides static snapshots .

Q. How to address low yields in amination steps?

  • Protecting Groups : Use Boc- or Fmoc-protected amines to prevent side reactions .
  • Microwave Irradiation : Enhance reaction efficiency (e.g., 120°C, 20 minutes, 80% yield vs. 50% conventional heating) .

Biological & Mechanistic Insights

Q. What is the hypothesized mechanism of microtubule inhibition by related triazolopyrimidines?

Unlike taxanes, these compounds bind to the vinca domain of β-tubulin, promoting aberrant polymerization. Bromine’s electronegativity may strengthen hydrophobic interactions with residue Tβ5 .

Q. How does this compound compare to analogs in overcoming multidrug resistance (MDR)?

Bromine’s size and polarity reduce recognition by efflux pumps (e.g., P-gp). In vitro models show 3-Bromo-6-phenyl derivatives retain potency in MDR cancer lines (IC₅₀ < 1 μM vs. >10 μM for non-brominated analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.